![molecular formula C6H5ClN4 B2383017 3-(氯甲基)-[1,2,4]三唑并[4,3-b]哒嗪 CAS No. 1935364-19-4](/img/structure/B2383017.png)
3-(氯甲基)-[1,2,4]三唑并[4,3-b]哒嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that features a triazole ring fused to a pyridazine ring with a chloromethyl group at the 3-position.
科学研究应用
Structural Overview
- Molecular Formula : C6H5ClN4
- Molecular Weight : Approximately 244.68 g/mol
- Key Features : The compound features a chloromethyl group at the 3-position of the triazolo-pyridazine structure, which provides a reactive site for further functionalization.
Medicinal Chemistry
The compound and its derivatives have shown significant promise in medicinal chemistry, particularly as:
- Antibacterial Agents : Research indicates that derivatives of 3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine exhibit antibacterial properties. For instance, studies have demonstrated their efficacy against various bacterial strains, suggesting potential for development into therapeutic agents .
- Anticancer Agents : The compound has been investigated for its ability to inhibit Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to alterations in cell cycle progression and apoptosis in cancer cells .
- Enzyme Inhibitors : Ongoing research focuses on the interaction of this compound with specific biological targets. It has been utilized as a scaffold for designing enzyme inhibitors that may modulate various biochemical pathways .
Materials Science
The unique structure of 3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine makes it a candidate for innovative materials with specific electronic or optical properties. Its ability to undergo various chemical modifications allows for the development of novel materials tailored for applications in electronics and photonics .
Biological Research
In biological research contexts, this compound serves as a valuable tool for:
- Studying Molecular Mechanisms : The compound's interactions with biological systems aid in understanding the mechanisms underlying various diseases. This includes its potential anxiolytic properties which could be relevant in developing treatments for anxiety disorders .
- Designing New Therapeutics : Its structural characteristics facilitate the design of new derivatives with enhanced biological activity. For example, modifications at the chloromethyl position can lead to compounds with improved efficacy against specific targets .
Case Study 1: Anticancer Activity
A study conducted by researchers demonstrated that derivatives of 3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine exhibited potent inhibition of CDK2 in vitro. The most active derivative showed an IC50 value significantly lower than that of known CDK inhibitors . This study underscores the potential of this compound in cancer therapeutics.
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of this compound against multi-drug resistant strains. Results indicated that certain derivatives were effective at concentrations lower than those required for traditional antibiotics . This finding suggests a promising avenue for developing new antibacterial agents.
作用机制
Target of Action
The primary target of 3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, thereby inhibiting the proliferation of cancer cells
Result of Action
The inhibition of CDK2 by 3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine leads to significant alterations in cell cycle progression, in addition to the induction of apoptosis within cells . This results in the inhibition of cell proliferation, particularly in cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-hydrazinylpyridazine with chloroacetaldehyde in the presence of a base, leading to the formation of the desired triazolo[4,3-b]pyridazine ring system .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to streamline the process .
化学反应分析
Types of Reactions
3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, primary amines, and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include triazolo[4,3-b]pyridazine derivatives with various functional groups replacing the chloromethyl group.
Oxidation Products: Depending on the conditions, oxidation can lead to the formation of triazolo[4,3-b]pyridazine derivatives with oxidized functional groups.
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine: Similar in structure but with a trifluoromethyl group instead of a chloromethyl group.
3-(Methyl)-[1,2,4]triazolo[4,3-b]pyridazine:
Uniqueness
3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the chloromethyl group, which provides a reactive site for further functionalization. This allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties .
生物活性
3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolo-pyridazine family, known for its diverse biological activities and potential therapeutic applications. This compound has garnered attention in medicinal chemistry due to its structural characteristics and the pharmacological properties associated with triazolo-pyridazines.
Chemical Structure and Properties
The compound features a triazole ring fused with a pyridazine ring, with a chloromethyl group at the 3-position. Its molecular formula is C7H6ClN5, and it has a molecular weight of 167.60 g/mol. The presence of the chlorine atom enhances its reactivity and biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives, including 3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine. Research indicates that various derivatives exhibit significant cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, a related compound demonstrated IC50 values of 1.06 μM for A549 cells and 1.23 μM for MCF-7 cells, indicating potent inhibitory activity against c-Met kinase, which is crucial in tumor progression and metastasis .
The mechanism through which 3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine exerts its biological effects involves interaction with specific kinases like c-Met. The inhibition of these kinases leads to reduced cell proliferation and increased apoptosis in cancer cells .
Pharmacological Studies
Pharmacological evaluations have shown that compounds in this class can modulate various biological pathways:
- Cytotoxicity Assays : The cytotoxic effects were assessed using the MTT assay across multiple cell lines.
- Kinase Inhibition : Compounds exhibited varying degrees of kinase inhibition with some showing comparable efficacy to established inhibitors like Foretinib.
Case Study 1: In Vitro Evaluation
A study synthesized several triazolo-pyridazine derivatives and evaluated their biological activities. The most promising derivative exhibited significant cytotoxicity against A549 and MCF-7 cell lines with IC50 values below 5 μM. These findings suggest that modifications in the chemical structure can enhance biological activity .
Case Study 2: Structure-Activity Relationship (SAR)
Research into SAR revealed that specific substituents on the triazole or pyridazine rings could significantly affect the compound's biological activity. For instance, substituents that improved lipophilicity were correlated with enhanced anticancer activity .
Data Tables
Compound | Cell Line | IC50 (μM) | Kinase Target |
---|---|---|---|
Compound 12e | A549 | 1.06 ± 0.16 | c-Met |
Compound 12e | MCF-7 | 1.23 ± 0.18 | c-Met |
Compound 12e | HeLa | 2.73 ± 0.33 | c-Met |
属性
IUPAC Name |
3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-6-10-9-5-2-1-3-8-11(5)6/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPYQKGZOZIEDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1935364-19-4 |
Source
|
Record name | 3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。